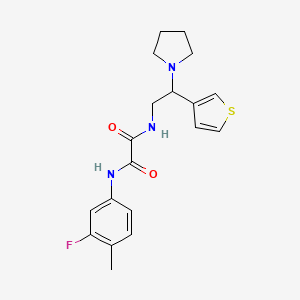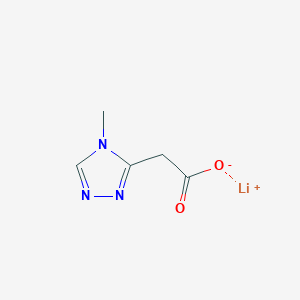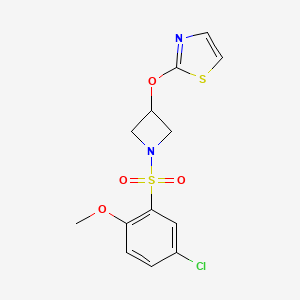![molecular formula C25H18FNOS B2487197 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-78-0](/img/structure/B2487197.png)
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, also known as 4F-PEPQ, is a novel compound derived from thieno[3,2-c]quinoline, a heterocyclic compound. It has recently been studied for its potential use in a variety of scientific research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
Research on related quinoline derivatives, such as 4H-pyrano[3, 2-c]quinolines, has revealed insights into their structural and optical properties. These compounds, in thin-film form, demonstrate polycrystalline structure and exhibit specific optical characteristics determined through spectroscopy. Such properties are crucial for potential applications in materials science and optical technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Behaviors
Studies on quinoline derivatives with different molecular structures have focused on their photophysical behaviors. These behaviors, including fluorescence and absorption properties, are influenced by solvent polarity and are fundamental for their application in fields like fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
HMG CoA Reductase Inhibition
Some quinoline derivatives have been studied for their potential in inhibiting HMG CoA reductase, an enzyme involved in cholesterol synthesis. This property is significant for potential therapeutic applications in treating diseases related to cholesterol and lipid metabolism (Cai, Zhou, & Sun, 2007).
Electronic and Nonlinear Optical Properties
Investigations into the electronic and nonlinear optical (NLO) properties of quinoline-based compounds have shown that they are promising candidates for technology-related applications. Their chemical stability and electron-donating capabilities make them suitable for use in various technological and industrial applications (Khalid et al., 2019).
Antitubercular Evaluation
Certain quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential application in the development of new therapeutic agents for tuberculosis (Balamurugan et al., 2010).
Dielectric Properties
The study of dielectric properties of quinoline derivatives, particularly in thin film form, has implications for their use in electronic and material science applications. The impact of different substitution groups on their dielectric behavior is crucial for understanding and optimizing their use in various technological applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMGGJAVFWMKH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)


![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)


![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

